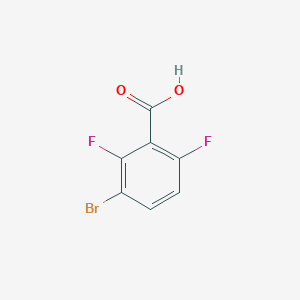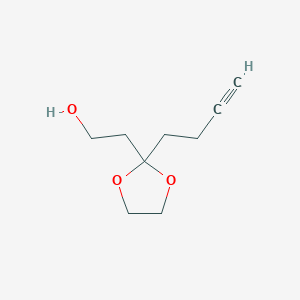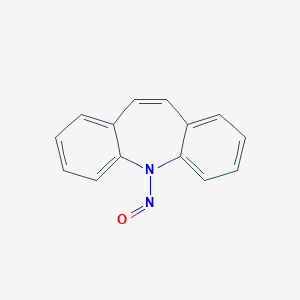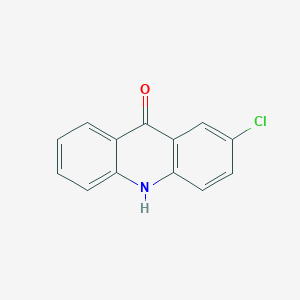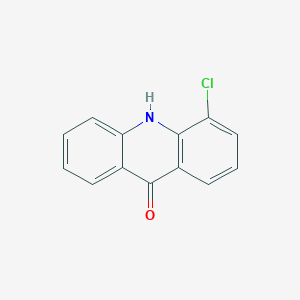
4-chloro-10H-acridin-9-one
説明
4-Chloro-10H-acridin-9-one is a derivative of acridin-9(10H)-one, a compound that has been extensively studied for its potential applications in medicinal chemistry, particularly as an antimalarial agent. The optimization of tetrahydroacridin-9(10H)-ones (THAs) has been a subject of research due to their known antimalarial activity since the 1940s. The development of acridinedione floxacrine and its analogs, such as WR 243251, has led to systematic studies to improve their antimalarial activity, solubility, and permeability, although these compounds faced challenges such as suboptimal activity and rapid induction of parasite resistance .
Synthesis Analysis
The synthesis of acridin-9(10H)-ones has been explored through various methods, including Diels-Alder reactions. A two-step transformation involving the reaction of (E)-1-methyl-2-styrylquinolin-4(1H)-ones with N-methylmaleimide in refluxing toluene, followed by oxidation, has been developed. Additionally, a one-pot procedure using 1,2,4-trichlorobenzene as a solvent at high temperatures has been investigated. The effects of microwave irradiation and Lewis acid catalysts on these cycloaddition reactions have also been studied .
Molecular Structure Analysis
The molecular structure of acridine derivatives has been characterized by various techniques. For instance, 9-(trichloroacetylimino)acridine monohydrate, a related compound, crystallizes in a specific space group with the acridine moieties arranged in layers and tilted at an angle relative to the ac plane. The molecules pack in a head-to-tail manner, and the acridine and water molecules form columns along an axis held in place by a network of hydrogen bonds, which is a major factor stabilizing the lattice .
Chemical Reactions Analysis
Acridine derivatives undergo interesting chemical reactions. For example, the C-C single bonds of 9-alkyl-10-methyl-9,10-dihydroacridines can be cleaved by perchloric acid in acetonitrile under irradiation, yielding the corresponding alkane and 10-methylacridinium ion . Furthermore, acridine and 9-chloroacridine can form charge-transfer complexes with iodine, leading to unusual I6 chains through interactions involving amphoteric I2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of acridin-9(10H)-ones are influenced by their substituents. For example, 10-(2-hydroxyethyl)acridin-9(10H)-one and 10-(2-chloroethyl)acridin-9(10H)-one both have monoclinic symmetry and form supramolecular three-dimensional networks. However, the differences in intermolecular interactions due to the hydroxy group and the chlorine substituent lead to variations in properties such as melting points . Additionally, the reaction of 9(10H)-acridinone with various alkynes under phase transfer catalysis (PTC) conditions yields a range of products with different physical and chemical properties .
科学的研究の応用
Supramolecular Networks
- 4-chloro-10H-acridin-9-one shows differences in intermolecular interactions, leading to variations in properties like melting points. Such properties are crucial in the development of new materials and chemical processes (He, Liu, Guo, & Wu, 2013).
Synthesis and Reactions
- The compound is involved in new synthesis methods, such as the Diels-Alder reactions, which are fundamental in organic chemistry for creating complex molecules (Almeida, Silva, Silva, Pinto, & Cavaleiro, 2012).
- It also plays a role in NMR spectroscopy studies, providing insights into chemical shifts and molecular structures (Avellaneda, Robin, Faure, Périchaud, & Galy, 2002).
Physical Properties
- Research on the melting, volatilization, and crystal lattice enthalpies of 4-chloro-10H-acridin-9-one derivatives contributes to understanding the thermodynamic properties of these compounds (Storoniak, Krzymiński, Boużyk, Koval’chuk, & Błażejowski, 2003).
- Studies on transient absorptions measured by laser spectroscopy are significant for applications in photonics and material science (Mory, Weigmann, Rosenfeld, Siegmund, Mitzner, & Bendig, 1985).
Biological Properties
- 4-chloro-10H-acridin-9-one derivatives have been explored for their antimicrobial activities, indicating potential applications in medicinal chemistry (Gupta & Baboo, 2014).
- Their interaction with DNA and potential as probes for nucleic acids have also been studied, relevant for biochemistry and pharmaceutical research (Sinha, Cysyk, Millar, & Chignell, 1976).
Electrochemical and Photocatalytic Studies
- Electrochemical studies of 4-chloro-10H-acridin-9-one and its derivatives in various solvents provide insights important for developing electrochemical sensors and devices (Bezuglyi, Sidom, Shapovalov, & Gaidukevich, 1978).
- It serves as a catalyst in photocatalytic systems for environmental applications, such as dechlorination processes (Ishikawa & Fukuzumi, 1990).
将来の方向性
Future research on 4-chloro-10H-acridin-9-one could focus on enhancing its thermally activated delayed fluorescence efficiencies while maintaining color purity . Additionally, more emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .
特性
IUPAC Name |
4-chloro-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13(9)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFRCVRJLUPLIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346813 | |
| Record name | ZINC04755235 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroacridin-9(10H)-one | |
CAS RN |
69220-40-2 | |
| Record name | ZINC04755235 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



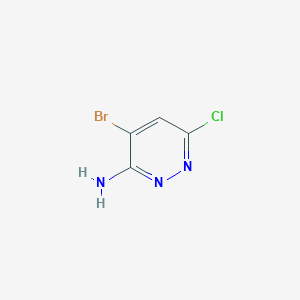
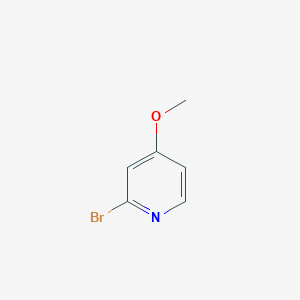
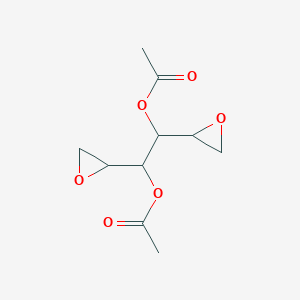
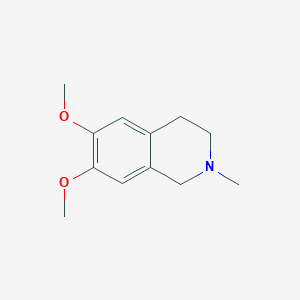
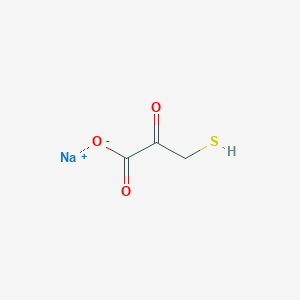
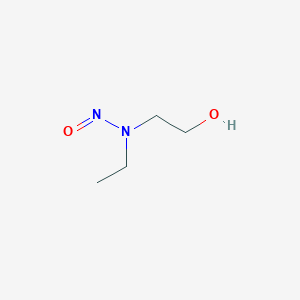
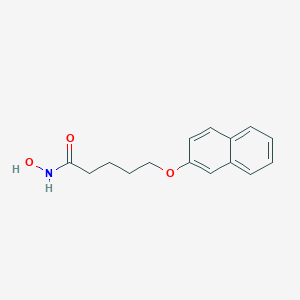
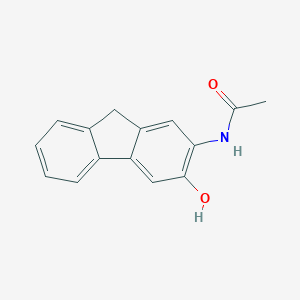
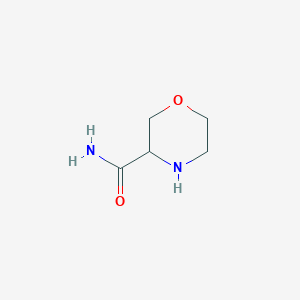
![5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol](/img/structure/B110649.png)
